molecular formula C15H13N5O2S B11085718 Benzoic acid, 4-[3-(5-cyclopropyl-2H-pyrazol-3-yl)-5-mercapto-[1,2,4]triazol-4-yl]- CAS No. 879585-61-2

Benzoic acid, 4-[3-(5-cyclopropyl-2H-pyrazol-3-yl)-5-mercapto-[1,2,4]triazol-4-yl]-

Cat. No.: B11085718
CAS No.: 879585-61-2
M. Wt: 327.4 g/mol
InChI Key: CITMGAYWFLLRGW-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[3-(5-cyclopropyl-2H-pyrazol-3-yl)-5-mercapto-[1,2,4]triazol-4-yl]- is a complex organic compound that features a benzoic acid core substituted with a pyrazole and triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[3-(5-cyclopropyl-2H-pyrazol-3-yl)-5-mercapto-[1,2,4]triazol-4-yl]- typically involves multi-step organic reactionsThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[3-(5-cyclopropyl-2H-pyrazol-3-yl)-5-mercapto-[1,2,4]triazol-4-yl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Benzoic acid, 4-[3-(5-cyclopropyl-2H-pyrazol-3-yl)-5-mercapto-[1,2,4]triazol-4-yl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 4-[3-(5-cyclopropyl-2H-pyrazol-3-yl)-5-mercapto-[1,2,4]triazol-4-yl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 4-[3-(5-cyclopropyl-2H-pyrazol-3-yl)-5-mercapto-[1,2,4]triazol-4-yl]- is unique due to the presence of both pyrazole and triazole moieties, which confer distinct chemical and biological properties.

Properties

CAS No.

879585-61-2

Molecular Formula

C15H13N5O2S

Molecular Weight

327.4 g/mol

IUPAC Name

4-[3-(5-cyclopropyl-1H-pyrazol-3-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]benzoic acid

InChI

InChI=1S/C15H13N5O2S/c21-14(22)9-3-5-10(6-4-9)20-13(18-19-15(20)23)12-7-11(16-17-12)8-1-2-8/h3-8H,1-2H2,(H,16,17)(H,19,23)(H,21,22)

InChI Key

CITMGAYWFLLRGW-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NN2)C3=NNC(=S)N3C4=CC=C(C=C4)C(=O)O

solubility

34.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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